molecular formula C21H15ClO3 B341972 [2-Oxo-2-(4-phenylphenyl)ethyl] 2-chlorobenzoate

[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chlorobenzoate

Cat. No.: B341972
M. Wt: 350.8 g/mol
InChI Key: QXCJODMZKPVASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-chlorobenzoate is an organic compound with the molecular formula C21H15ClO3. This compound is characterized by the presence of a biphenyl group and a chlorobenzoate moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-chlorobenzoate typically involves the esterification of 2-chlorobenzoic acid with 2-(1,1’-biphenyl-4-yl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Formation of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-carboxybenzoate.

    Reduction: Formation of 2-(1,1’-Biphenyl-4-yl)-2-hydroxyethyl 2-chlorobenzoate.

    Substitution: Formation of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-aminobenzoate or 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-thiobenzoate.

Scientific Research Applications

2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The biphenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The chlorobenzoate moiety can interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 4-chlorobenzoate
  • 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 3-chlorobenzoate
  • 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2,4-dichlorobenzoate

Uniqueness

2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzoate moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C21H15ClO3

Molecular Weight

350.8 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-chlorobenzoate

InChI

InChI=1S/C21H15ClO3/c22-19-9-5-4-8-18(19)21(24)25-14-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

QXCJODMZKPVASA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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